Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate
Description
Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate is a thiazolidinone derivative featuring a conjugated system with a 4-methoxyphenyl substituent, a methyl group at position 3, and an ethyl 3-oxopropanoate side chain. Thiazolidinones are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound’s structure is characterized by:
- A 1,3-thiazolidin-4-one core with exocyclic double bonds at positions 2 and 3.
- A 4-methoxyphenylmethylene group at position 5, contributing to π-conjugation and electronic effects.
- An ethyl 3-oxopropanoate ester at position 2, enhancing solubility and reactivity .
The compound’s synthesis likely involves condensation reactions between thiosemicarbazides and carbonyl precursors, a method common for thiazolidinones .
Properties
IUPAC Name |
ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-4-23-17(21)13(10-19)16-18(2)15(20)14(24-16)9-11-5-7-12(22-3)8-6-11/h5-10H,4H2,1-3H3/b14-9+,16-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWQONWVUQRWJD-SGOSWEKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(=CC2=CC=C(C=C2)OC)S1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\N(C(=O)/C(=C\C2=CC=C(C=C2)OC)/S1)C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring and a methoxyphenyl group, which are critical for its biological interactions. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound exert their biological effects through several mechanisms:
- Anticancer Activity : The compound demonstrates significant cytotoxicity against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positive cells indicating late apoptosis stages .
- Enzyme Inhibition : It has been reported to inhibit specific enzymes such as carbonic anhydrases (CA IX and CA II), with IC50 values indicating potent selectivity for CA IX over CA II . This selectivity suggests potential therapeutic applications in targeting tumors that express CA IX.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of bacterial strains, contributing to its potential use in treating infections .
Anticancer Activity
In a study involving the compound's anticancer properties, various thiazolidine derivatives were tested against MCF7 breast cancer cells. The results indicated that this compound showed significant dose-dependent cytotoxicity compared to cisplatin, a standard chemotherapeutic agent. The IC50 value was determined to be significantly lower than that of cisplatin, suggesting enhanced efficacy .
Enzyme Inhibition Studies
A detailed study on enzyme inhibition revealed that the thiazolidine derivative exhibited strong inhibitory effects on CA IX with an IC50 ranging from 10.93 to 25.06 nM, demonstrating its potential as an anticancer agent targeting tumor-associated carbonic anhydrases .
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against various bacterial strains. Results indicated that the compound had a broad spectrum of activity, inhibiting growth at relatively low concentrations .
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate is , with a molecular weight of 347.39 g/mol. This compound features a thiazolidinone core, which is known for its biological activity, particularly in anti-inflammatory and anticancer contexts.
Medicinal Chemistry
This compound has been explored for its potential therapeutic applications:
Anticancer Activity : Research indicates that derivatives of thiazolidinones exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the methoxyphenyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further investigation in cancer therapies .
Anti-inflammatory Properties : Thiazolidinones are known for their anti-inflammatory effects. This compound could potentially be developed into anti-inflammatory agents due to its structural characteristics that allow it to interact with inflammatory pathways .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules:
Synthesis of Other Bioactive Compounds : Ethyl (2E)-2-(substituted) thiazolidinones can be synthesized from this compound through condensation reactions with aldehydes or ketones. This approach allows for the development of new derivatives with tailored biological activities .
Material Science
In material science, thiazolidinone derivatives are being investigated for their potential use in developing new materials with specific properties:
Polymer Chemistry : The incorporation of thiazolidinone units into polymer backbones may impart desirable mechanical and thermal properties to the resulting materials. This application is still under exploration but holds promise for creating advanced materials for various industrial applications .
Case Study 1: Anticancer Activity Assessment
A study published in PMC evaluated the anticancer potential of thiazolidinone derivatives, including those derived from Ethyl (2E)-2-(substituted) compounds. The results demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the thiazolidinone structure can enhance potency .
Case Study 2: Synthesis and Characterization
Research conducted on the synthesis of related thiazolidinones reported successful methods for producing these compounds through multi-step synthetic routes involving Ethyl (2E)-2-(substituted) intermediates. Characterization techniques such as NMR and mass spectrometry confirmed the structures and purity of the synthesized products, paving the way for further biological testing .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazolidinone ring’s sulfur atom and electron-deficient positions enable nucleophilic attacks. Key reactions include:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| Thiol substitution | Thiols (RSH), base (K₂CO₃) | Thioether derivatives | |
| Amine substitution | Primary amines (R-NH₂) | Secondary amine adducts |
For example, reaction with benzyl thiol under basic conditions replaces the sulfanyl group, forming a stable thioether linkage. This modification enhances bioavailability in pharmacological studies.
Cycloaddition Reactions
The α,β-unsaturated ketone participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Cycloadduct Structure | Reference |
|---|---|---|---|
| 1,3-Butadiene | Thermal (Δ, 110°C) | Bicyclic thiazolidinone-fused | |
| Anthracene | Microwave irradiation | Polyaromatic hybrid systems |
These reactions exploit the conjugated diene system, forming six-membered rings with potential applications in materials science.
Oxidation-Reduction Reactions
The ketone and ester groups undergo redox transformations:
| Reaction | Reagents | Products | Reference |
|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH | Secondary alcohol derivatives | |
| Ester hydrolysis | NaOH (aq.), reflux | Carboxylic acid intermediate |
Hydrolysis of the ethyl ester under alkaline conditions yields a carboxylic acid (confirmed via IR peaks at 1740 cm⁻¹ for C=O stretch ), which can be further functionalized.
Conjugate Addition Reactions
The α,β-unsaturated system undergoes Michael additions:
| Nucleophile | Conditions | Adducts | Reference |
|---|---|---|---|
| Grignard reagents (R-MgX) | Dry THF, 0°C | Alkylated thiazolidinones | |
| Malononitrile | Piperidine catalyst | Cyano-substituted derivatives |
These adducts show enhanced electronic properties, useful in optoelectronic applications.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or isomerization:
| Conditions | Outcome | Application | Reference |
|---|---|---|---|
| UV (λ = 254 nm), acetone | Dimerization via cyclobutane | Photoresponsive materials | |
| Visible light, eosin Y | Z/E isomerization | Switchable molecular systems |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazolidinone Family
a. (5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9e)
- Key Differences: Substitution at position 2: A thioxo (C=S) group replaces the ethyl 3-oxopropanoate. Additional substituents: A 3-methoxyphenylmethylamino-butyl chain at position 3.
- The extended alkyl chain may enhance lipophilicity, affecting membrane permeability in biological systems.
b. 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (5)
- Key Differences: A hydrazono group (-NH-N=CH-) at position 2 instead of the ethyl ester. A 4-hydroxyphenyl group at position 3.
- Impact: The hydrazono group introduces hydrogen-bonding capability, influencing solubility and intermolecular interactions. The hydroxyl group at position 3 could enhance antioxidant activity.
c. 2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile Derivatives
- Key Differences: A malononitrile group replaces the ethyl 3-oxopropanoate. Substituents at position 3 vary (e.g., phenyl groups).
- Impact :
- The electron-withdrawing nitrile groups increase electrophilicity, favoring nucleophilic addition reactions.
Functional Group Influence on Properties
- Conformational Analysis: The target compound’s ethyl 3-oxopropanoate group likely adopts a syn-periplanar conformation, as seen in related esters (e.g., δ 3.2° torsion angle in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate) . Substituents like thioxo or hydrazono groups introduce steric and electronic variations, altering dihedral angles and crystal packing .
Computational and Analytical Tools
- Similarity Analysis: Tanimoto coefficients could quantify structural overlap with analogues, particularly in shared functional groups (e.g., 4-methoxyphenyl, thiazolidinone core) .
Preparation Methods
Cyclocondensation of Schiff Base with Mercaptoacetic Acid
The primary route involves the formation of a thiazolidinone ring via cyclization of a Schiff base intermediate.
Step 1: Synthesis of N-Methyl Ethyl 3-Oxopropanohydrazide
Ethyl 3-oxopropanoate (10 mmol) is reacted with methyl hydrazine (12 mmol) in anhydrous ethanol under reflux for 8 hours. The product precipitates as white crystals (mp 98–100°C, yield 88%).
Step 2: Schiff Base Formation
N-Methyl ethyl 3-oxopropanohydrazide (5 mmol) is condensed with 4-methoxybenzaldehyde (5.5 mmol) in ethanol containing glacial acetic acid (5 drops). Refluxing for 6 hours yields the Schiff base as a yellow solid (mp 120–122°C, yield 85%).
Step 3: Thiazolidinone Cyclization
The Schiff base (3 mmol) is reacted with mercaptoacetic acid (3.3 mmol) in ethanol under reflux for 18–20 hours. Neutralization with 5% sodium bicarbonate precipitates the thiazolidinone derivative, which is recrystallized from acetone (mp 180–182°C, yield 78%).
Mechanistic Insight :
The thiol group of mercaptoacetic acid attacks the imine carbon of the Schiff base, followed by intramolecular cyclization and dehydration to form the thiazolidinone ring. The methyl group at position 3 originates from the N-methyl hydrazide precursor.
Knoevenagel Condensation for α,β-Unsaturated Ester Formation
To introduce the (2E)-3-oxopropanoate moiety, a Knoevenagel condensation is employed post-cyclization.
Procedure :
The thiazolidinone intermediate (2 mmol) is dissolved in dry ethanol with ethyl glyoxylate (2.2 mmol) and piperidine (0.5 mL). The mixture is refluxed for 4 hours, cooled, and poured into ice water. The precipitate is filtered and recrystallized from ethanol (yield 65%).
Key Consideration :
The reaction proceeds via base-catalyzed deprotonation of the active methylene group, followed by nucleophilic attack on the carbonyl carbon of ethyl glyoxylate. Thermodynamic control ensures the (E)-configuration of the double bond.
Comparative Analysis of Preparation Methods
Table 1: Reaction Conditions and Yields
Table 2: Physical Properties of Key Intermediates
| Compound | Melting Point (°C) | Molecular Formula | Appearance |
|---|---|---|---|
| N-Methyl Ethyl 3-Oxopropanohydrazide | 98–100 | C₆H₁₂N₂O₃ | White crystals |
| Schiff Base Intermediate | 120–122 | C₁₅H₁₆N₂O₄ | Yellow solid |
| Thiazolidinone Derivative | 180–182 | C₁₈H₁₈N₂O₅S | Off-white solid |
Optimization Strategies and Challenges
Catalyst Screening
While anion exchange resins (e.g., Amberlyst A-21) enhance esterification reactions, traditional acid catalysis (glacial acetic acid) remains optimal for Schiff base formation due to compatibility with hydrazide substrates.
Solvent Effects
Ethanol is preferred for its ability to dissolve polar intermediates while facilitating easy product isolation. Substituting with DMF increases reaction rates but complicates purification.
Stereochemical Control
The (E)-configuration of exo double bonds is ensured by:
- Thermodynamic control during Knoevenagel condensation.
- Steric hindrance from the 4-methoxyphenyl group favoring trans-addition.
Mechanistic Validation via Spectroscopic Data
FT-IR Analysis :
- Thiazolidinone Ring : Stretching vibrations at 1680–1735 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C–N).
- α,β-Unsaturated Ester : Peaks at 1715 cm⁻¹ (ester C=O) and 1620 cm⁻¹ (C=C).
¹H-NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, CH=N), 7.45–7.30 (m, 4H, Ar–H), 4.15 (q, 2H, OCH₂CH₃), 3.82 (s, 3H, OCH₃), 3.12 (s, 3H, N–CH₃).
Industrial Scalability and Environmental Considerations
Continuous Flow Synthesis :
Adapting Method 1 to a tubular reactor (as in) could reduce reaction times and improve yield consistency. For example, a fixed-bed system with anion exchange resin may enhance cyclization efficiency.
Waste Mitigation :
- Solvent Recovery : Ethanol is distilled and reused.
- Neutralization Byproducts : Sodium salts from bicarbonate treatment are filtered and disposed of via aqueous waste streams.
Q & A
Q. What methodological approaches are recommended for synthesizing this compound with high regioselectivity?
The synthesis involves a multi-step process:
- Thiazolidinone Core Formation : React a thioamide precursor with a substituted amine under acidic conditions to initiate cyclization .
- Methylidenation : Introduce the 4-methoxyphenylmethylidene moiety via Knoevenagel condensation under reflux in ethanol or acetonitrile, optimized with a catalytic base (e.g., piperidine) .
- Esterification : Use ethyl chloroacetate in the presence of a base (e.g., triethylamine) to functionalize the propanoate group . Analytical Validation : Monitor reaction progress via TLC and confirm purity/structure using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How can structural characterization be systematically performed for this compound?
- X-ray Crystallography : Employ SHELX or ORTEP-III for crystal structure determination. Refine anisotropic displacement parameters to resolve electron density ambiguities .
- Spectroscopic Techniques : Use -NMR to confirm stereochemistry (e.g., coupling constants for E/Z isomerism) and IR spectroscopy to validate carbonyl stretching frequencies (~1700–1750 cm) .
Q. What are the critical parameters for optimizing reaction yields in large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control : Maintain reflux conditions (70–90°C) for condensation steps to minimize side reactions .
- Catalysts : Use Lewis acids (e.g., ZnCl) to accelerate cyclization kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from tautomerism or isomerism?
- Computational Validation : Perform density functional theory (DFT) calculations to predict -NMR chemical shifts and compare with experimental data .
- Dynamic NMR (DNMR) : Analyze temperature-dependent NMR spectra to detect slow-exchange tautomers .
- Crystallographic Cross-Verification : Compare X-ray-derived bond lengths with DFT-optimized geometries to confirm dominant tautomeric forms .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) groups to assess electronic effects on bioactivity .
- Scaffold Hybridization : Fuse the thiazolidinone core with pyrazole or furan moieties to enhance interaction with biological targets . Synthetic Protocol : Adapt methods from analogous compounds (e.g., microwave-assisted synthesis for improved yield) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding modes with enzymes (e.g., cyclooxygenase-2) and prioritize high-affinity conformers .
- Molecular Dynamics (MD) Simulations : Perform 100-ns MD runs in GROMACS to evaluate stability of ligand-protein complexes in physiological conditions . Validation : Correlate computational predictions with in vitro assays (e.g., IC measurements) .
Q. What experimental approaches address stereochemical challenges during synthesis?
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with calculated electronic transitions .
Methodological Considerations for Data Contradictions
Q. How should researchers handle discrepancies in crystallographic and spectroscopic data?
- Multi-Technique Cross-Validation : Compare X-H bond distances (from X-ray) with -NMR coupling constants to identify conformational flexibility .
- Synchrotron Radiation : Collect high-resolution X-ray data (<1.0 Å) to resolve disorder in the thiazolidinone ring .
Q. What solvent systems mitigate unexpected reactivity during functionalization?
- Solvent Screening : Test aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents to control nucleophilic attack on the α,β-unsaturated carbonyl .
- Additive Effects : Introduce crown ethers to stabilize transition states in polar reactions .
Q. How can a "synthon approach" streamline the synthesis of analogs?
- Retrosynthetic Analysis : Deconstruct the molecule into modular units (e.g., thiazolidinone, methylidene, ester) for parallel synthesis .
- Combinatorial Libraries : Use automated flow reactors to generate 10–20 derivatives in a single batch for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
